(S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide
Overview
Description
AZ3451 is an allosteric antagonist of proteinase-activated receptor 2 (PAR2) that inhibits calcium mobilization by wild-type and 10 mutant forms of PAR2 induced by the PAR2 ligand SLIGRL in a FLIPR assay (IC50s = 23 and 12-780 nM, respectively). It is selective for PAR2 over PAR4 and PAR1 (IC50s = <2.5, 380, and >50,000 nM, respectively, in a β-arrestin-2 recruitment assay). AZ3541 completely inhibits SLIGRL-induced phosphorylation of ERK in 1321N1 astrocytoma cells when used at a concentration of 10 µM.
AZ3451 is a novel antagonist of protease-activated receptor 2 (PAR2).
Scientific Research Applications
Treatment of Osteoarthritis
AZ3451 has been identified as a potential therapeutic agent for osteoarthritis . It has been shown to prevent inflammation response, cartilage degradation, and premature senescence in chondrocytes . This is particularly important as osteoarthritis is a highly prevalent joint disorder that causes pain and disability in older individuals .
Regulation of Inflammation
AZ3451 has been found to regulate inflammation response . This is due to its role as an antagonist of Protease activated receptor 2 (PAR2), a member of the G-protein coupled receptors, which is involved in the regulation of various inflammation diseases .
Prevention of Cellular Senescence
AZ3451 has been shown to prevent the IL-1β-induced inflammation response, cartilage degradation, and premature senescence in chondrocytes . This suggests that AZ3451 could be used to delay the onset of cellular senescence, which is a key factor in the progression of many age-related diseases .
Attenuation of Apoptosis
Further studies have shown that AZ3451 can attenuate chondrocytes apoptosis by activating autophagy in vitro . This suggests that AZ3451 could be used to protect cells from programmed cell death, which could have implications for a variety of diseases and conditions where apoptosis plays a key role .
Protection of Mitochondrial Function
AZ3451 has been found to ameliorate oxidized low-density lipoprotein (ox-LDL)-induced damage and endothelial dysfunction . It was found that antagonism of PAR-2 with AZ3451 could ameliorate ox-LDL-induced lactate dehydrogenase (LDH) release . Treatment with AZ3451 considerably improved the mitochondrial function by restoring the mitochondrial membrane potential and increasing the levels of intracellular adenosine triphosphate (ATP) .
Potential Use in Surgery
In vivo studies have found that intra-articular injection of AZ3451 could ameliorate the surgery-induced cartilage degradation in a rat osteoarthritis model . This suggests that AZ3451 could potentially be used in surgical procedures to protect against cartilage degradation .
Mechanism of Action
Target of Action
AZ3451, also known as “(S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide”, is a potent antagonist of the Protease-Activated Receptor 2 (PAR2) . PAR2 is a member of the G-protein coupled receptors and is involved in the regulation of various inflammation diseases .
Mode of Action
AZ3451 binds to a remote allosteric site outside the helical bundle of PAR2 . This binding prevents structural rearrangements required for receptor activation and signaling . It has been shown to prevent the IL-1β-induced inflammation response, cartilage degradation, and premature senescence in chondrocytes .
Biochemical Pathways
The P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways are involved in the protective effect of AZ3451 . These pathways play crucial roles in inflammation response, apoptosis, autophagy, and cellular senescence .
Pharmacokinetics
It’s known that az3451 is highly lipophilic, which coincides with the hydrophobic nature of the binding pocket within the membrane . This suggests that the compound may have good membrane permeability, which is a key factor affecting bioavailability.
Result of Action
AZ3451 has been shown to prevent the IL-1β-induced inflammation response, cartilage degradation, and premature senescence in chondrocytes . It attenuates chondrocytes apoptosis by activating autophagy . In vivo, it was found that intra-articular injection of AZ3451 could ameliorate the surgery-induced cartilage degradation in a rat OA model .
Action Environment
The action of AZ3451 is influenced by the cellular environment. For instance, the expression of PAR2, the target of AZ3451, was significantly up-regulated in OA articular cartilage tissues as well as in interleukin 1β (IL-1β) stimulated chondrocytes . This suggests that the efficacy of AZ3451 may be influenced by the presence of inflammatory cytokines like IL-1β.
properties
IUPAC Name |
2-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-[(1S)-1-cyclohexylethyl]benzimidazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27BrN4O3/c1-18(20-5-3-2-4-6-20)35-26-12-9-21(30(36)33-22-10-7-19(16-32)8-11-22)13-25(26)34-29(35)23-14-27-28(15-24(23)31)38-17-37-27/h7-15,18,20H,2-6,17H2,1H3,(H,33,36)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAOGFGHTPYADT-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BrN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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